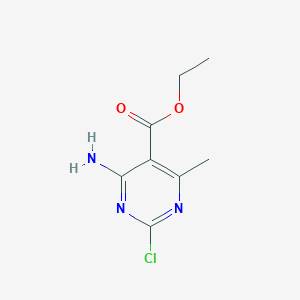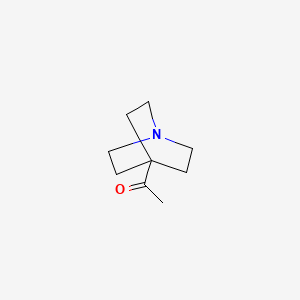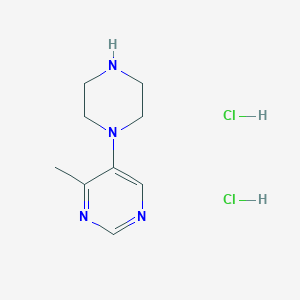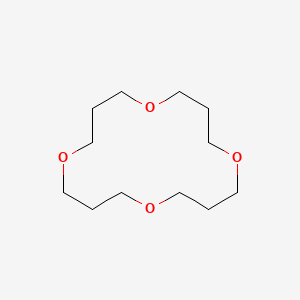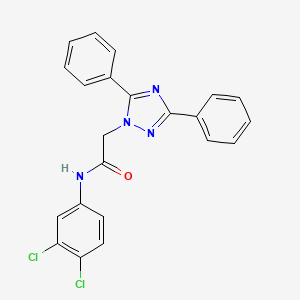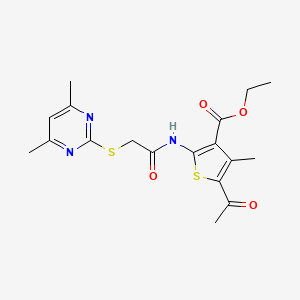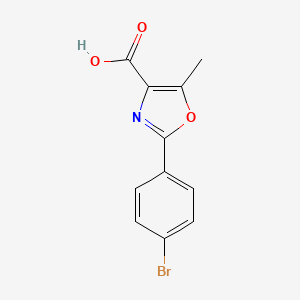![molecular formula C12H12O7 B11774195 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate is a complex organic compound characterized by its unique dioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate typically involves the reaction of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with ethyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc (II) ions, under solvothermal conditions . The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylate groups may produce alcohols.
Scientific Research Applications
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: The parent compound without the ethyl and methyl substituents.
2-Methyl 5-ethyl benzo[d][1,3]dioxole-2,5-dicarboxylate: A similar compound with different substituent positions.
Uniqueness
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H12O7 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-O-ethyl 5-O-methyl 7-hydroxy-1,3-benzodioxole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O7/c1-3-17-11(15)12-18-8-5-6(10(14)16-2)4-7(13)9(8)19-12/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
GIIBUVWUKULVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1OC2=CC(=CC(=C2O1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
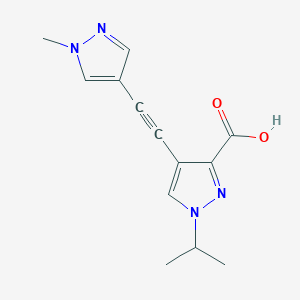
![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
